molecular formula C31H33NO4 B11498495 2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl heptanoate

2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl heptanoate

Cat. No.: B11498495
M. Wt: 483.6 g/mol
InChI Key: FICZBCKLMDDXPZ-UHFFFAOYSA-N
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Description

2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL HEPTANOATE is a complex organic compound with a unique structure that includes a benzo[a]phenanthridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL HEPTANOATE typically involves multi-step organic synthesis. The key steps include the formation of the benzo[a]phenanthridinone core, followed by the introduction of the methoxy and heptanoate groups. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL HEPTANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL HEPTANOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL HEPTANOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL BUTANOATE
  • 2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL PENTANOATE

Uniqueness

The uniqueness of 2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL HEPTANOATE lies in its specific structural features, such as the length of the heptanoate chain and the position of the methoxy group

Properties

Molecular Formula

C31H33NO4

Molecular Weight

483.6 g/mol

IUPAC Name

[2-methoxy-4-(4-oxo-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-5-yl)phenyl] heptanoate

InChI

InChI=1S/C31H33NO4/c1-3-4-5-6-14-28(34)36-26-18-16-21(19-27(26)35-2)31-30-23(12-9-13-25(30)33)29-22-11-8-7-10-20(22)15-17-24(29)32-31/h7-8,10-11,15-19,31-32H,3-6,9,12-14H2,1-2H3

InChI Key

FICZBCKLMDDXPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC1=C(C=C(C=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54)OC

Origin of Product

United States

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